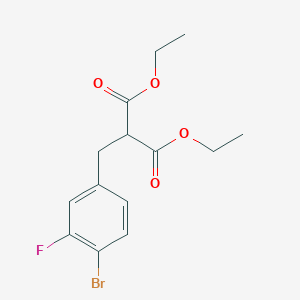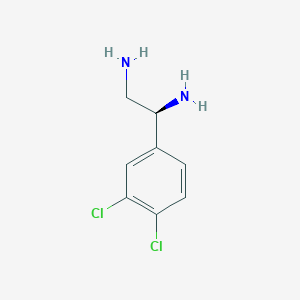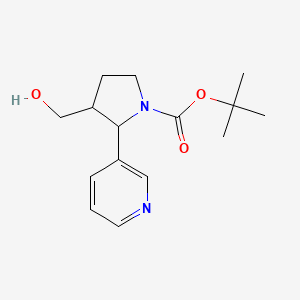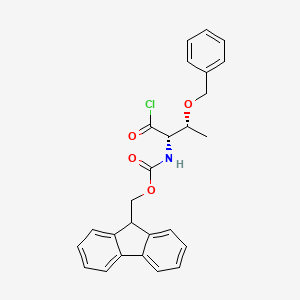
Fmoc-thr(bzl)-cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-thr(bzl)-cl, also known as Fmoc-O-benzyl-L-threonine, is a derivative of threonine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group in solid-phase peptide synthesis, which can be easily removed under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-thr(bzl)-cl typically involves the protection of the hydroxyl group of threonine with a benzyl group, followed by the protection of the amino group with an Fmoc group. The reaction conditions often include the use of bases such as piperidine for the removal of the Fmoc group and cyclohexylamine for the suppression of β-elimination byproducts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-thr(bzl)-cl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include piperidine for deprotection, dichloromethane as a solvent, and bases like cyclohexylamine to suppress side reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Fmoc-thr(bzl)-cl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes
Mécanisme D'action
The mechanism of action of Fmoc-thr(bzl)-cl involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation. The benzyl group protects the hydroxyl group from unwanted reactions, ensuring the integrity of the peptide chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Ser(bzl)-cl: Similar to Fmoc-thr(bzl)-cl but with a serine backbone.
Fmoc-Tyr(bzl)-cl: Contains a tyrosine backbone and is used in similar applications.
Fmoc-Thr(tBu)-cl: Uses a tert-butyl group instead of a benzyl group for protection
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide stability and ease of removal during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C26H24ClNO4 |
|---|---|
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2S,3R)-1-chloro-1-oxo-3-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C26H24ClNO4/c1-17(31-15-18-9-3-2-4-10-18)24(25(27)29)28-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,30)/t17-,24+/m1/s1 |
Clé InChI |
QAAAAHRTCFYHIE-OSPHWJPCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
SMILES canonique |
CC(C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043641.png)
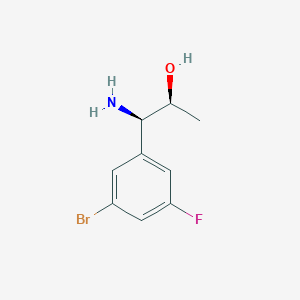

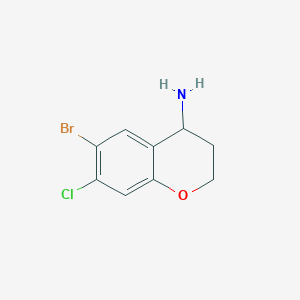

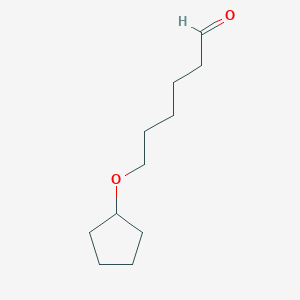
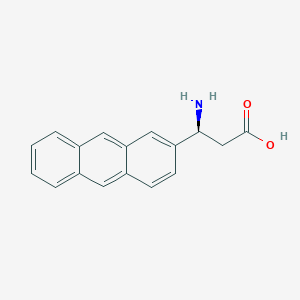
![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)
